

Application Notes: Samarium Boride (SmB₆) in Thermoelectric Devices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SAMARIUM BORIDE

Cat. No.: B1143620

[Get Quote](#)

1.0 Introduction

Samarium hexaboride (SmB₆) is an advanced intermetallic compound renowned for its unique physical properties.^[1] It is classified as a Kondo insulator, a class of materials where hybridization between localized f-electrons and itinerant conduction electrons leads to the opening of a small energy gap at the Fermi level at low temperatures.^{[2][3][4]} This results in SmB₆ behaving as a bulk insulator while maintaining metallic, conductive surface states, making it a prominent candidate for a topological Kondo insulator.^{[3][5][6]} The samarium ions in SmB₆ exist in an intermediate valence state, a mix of Sm²⁺ and Sm³⁺.^{[1][7]}

These distinctive electronic characteristics, combined with high thermal stability and a large Seebeck coefficient, position SmB₆ and related higher boride compounds as promising materials for high-temperature thermoelectric applications.^{[1][7]} Thermoelectric devices can directly convert waste heat into useful electrical energy, and their efficiency is quantified by the dimensionless figure of merit (ZT).^[8] The ZT is defined by the equation:

$$ZT = (S^2\sigma T) / \kappa$$

where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity.^{[8][9]} Materials with a high ZT are sought for efficient thermoelectric generators.

2.0 Applications in Thermoelectric Conversion

The primary application of **samarium boride** in thermoelectrics is for power generation at very high temperatures, where traditional thermoelectric materials are often unstable.

- **High-Temperature Power Generation:** Higher borides of samarium, such as SmB_{62} , have shown significant promise for high-temperature applications.^[7] While the ZT of many materials degrades at extreme temperatures, SmB_{62} exhibits a ZT of approximately 0.13 at 1050 K, with an extrapolated value reaching ~ 0.4 at 1500 K.^[7] This makes it a candidate for "topping cycles" in thermal power plants, where waste heat from high-temperature processes can be harvested.^[7]
- **Topological Thermoelectric Effects:** As a topological Kondo insulator, SmB_6 possesses robust metallic surface states that are topologically protected.^{[3][10]} These surface states provide a potential pathway to engineer the thermoelectric properties. For instance, the transition from 3D bulk conduction at higher temperatures to 2D surface state conduction at lower temperatures can be observed through thermoelectric transport measurements.^{[5][11]} The unique properties of these surface states could be exploited to enhance the power factor ($S^2\sigma$) while potentially managing thermal conductivity, a key strategy for improving ZT.^[5]

3.0 Quantitative Thermoelectric Properties

The performance of **samarium boride** as a thermoelectric material is captured by several key parameters. The data below is compiled from studies on different forms of **samarium boride**.

Material Form	Temperature (K)	Seebeck Coefficient (S) ($\mu\text{V/K}$)	Thermal Conductivity (κ) ($\text{W/m}\cdot\text{K}$)	Figure of Merit (ZT)	Reference
Polycrystalline SmB_6	37	-	-	~ 0.0073	[5][12]
Polycrystalline SmB_6	~ 12	-324	-	-	[5]
SmB_{62} Single Crystal	1050	Large (not specified)	-	~ 0.13	[7]
SmB_{62} Single Crystal	1500 (extrapolated)	Large (not specified)	-	~ 0.4	[7]

4.0 Key Advantages and Challenges

Advantages:

- **High Thermal Stability:** **Samarium borides** are refractory materials with very high melting points, making them suitable for high-temperature operation.[1][13]
- **Large Seebeck Coefficient:** SmB_6 and its analogues maintain large Seebeck coefficients, which is crucial for generating a significant thermoelectric voltage.[1][7]
- **Potential for ZT Enhancement:** The power factor of materials like SmB_{62} is significantly higher than other rare-earth phases, indicating strong potential for thermoelectric performance.[7]

Challenges:

- **Moderate ZT Values:** The currently achieved ZT values, while promising for very high temperatures, are still lower than those of state-of-the-art thermoelectric materials operating at low to mid-temperatures.[5][7]

- **Complex Physics:** The interplay between bulk and surface states in SmB_6 as a topological Kondo insulator adds complexity to fully understanding and optimizing its thermoelectric properties.[\[2\]](#)[\[5\]](#)
- **Synthesis Complexity:** Producing large, high-purity single crystals to study intrinsic properties can be challenging and requires specialized techniques like the floating zone method.[\[1\]](#)[\[7\]](#)

Experimental Protocols

Protocol 1: Synthesis of SmB_6 Single Crystals via Floating Zone (FZ) Method

This protocol is based on the methodology for growing SmB_{62} single crystals, which is applicable to other rare-earth borides.[\[7\]](#)

1. **Objective:** To synthesize high-purity single crystals of SmB_6 suitable for intrinsic property measurements.

2. **Materials and Equipment:**

- High-purity samarium (Sm) and boron (B) powders
- Rubber balloon and press for cold isostatic pressing (CIP)
- High-temperature furnace for sintering
- Floating zone furnace with four halogen lamps and ellipsoidal mirrors
- Tungsten or seed crystal rod
- Inert gas supply (e.g., Argon)

3. **Procedure:**

• **Feed Rod Preparation:**

1. Mix stoichiometric amounts of high-purity Sm and B powders.
2. Place the mixed powder into a rubber balloon and seal.

3. Apply isostatic pressure (e.g., 200 MPa) using a cold isostatic press to form a dense powder rod.
 4. Sinter the pressed rod in a high-temperature furnace under an inert atmosphere to increase its mechanical strength and density.
- Crystal Growth:
 1. Mount the sintered feed rod and a seed crystal (if available) into the floating zone furnace.
 2. Purge the growth chamber with high-purity argon gas and maintain a slight positive pressure.
 3. Focus the halogen lamps onto the tip of the feed rod to create a molten zone.
 4. Bring the seed crystal into contact with the molten zone.
 5. Initiate the growth process by simultaneously translating the feed and seed rods downwards at a controlled rate (e.g., a few mm/h).
 6. Apply counter-rotation to the feed and seed rods (e.g., 10-20 rpm) to ensure thermal homogeneity and a stable molten zone.[\[1\]](#)
 7. Continue the process until the desired length of the crystal is grown.
 8. Slowly cool the grown crystal to room temperature to prevent thermal shock and cracking.
4. Characterization:
 - Verify the crystal structure and orientation using Laue X-ray diffraction.[\[2\]](#)
 - Assess the phase purity using powder X-ray diffraction (XRD).

Protocol 2: Synthesis of Polycrystalline SmB_6 via Arc Melting

This method is suitable for producing homogeneous polycrystalline samples.[\[1\]](#)

1. Objective: To synthesize polycrystalline SmB_6 buttons for thermoelectric property measurements.

2. Materials and Equipment:

- High-purity samarium (Sm) chunks and boron (B) powder
- Arc melting furnace with a non-consumable tungsten electrode
- Water-cooled copper hearth
- High-vacuum pump
- Inert gas supply (e.g., high-purity Argon)

3. Procedure:

- Preparation:

1. Weigh stoichiometric amounts of Sm and B.
2. Place the raw materials onto the water-cooled copper hearth inside the arc furnace chamber.

- Melting:

1. Evacuate the chamber to a high vacuum (e.g., $< 10^{-3}$ Pa) and backfill with high-purity argon gas. Repeat this process multiple times to ensure a clean, inert atmosphere.
2. Strike an electric arc between the tungsten electrode and the raw materials to melt them.
3. Allow the molten button to cool and solidify.
4. Flip the button over and re-melt it. Repeat this process several times (e.g., 4-5 times) to ensure the homogeneity of the resulting polycrystalline sample.

- Sample Preparation:

1. Cut the synthesized button into desired shapes (e.g., bars) for measurements using a diamond saw.
2. Polish the surfaces of the samples as required for specific measurements.

Protocol 3: Measurement of Thermoelectric Properties

This protocol describes the characterization of Seebeck coefficient (S), electrical resistivity (ρ), and thermal conductivity (κ) using a commercial system.^[5]

1. Objective: To measure the key thermoelectric transport properties of SmB_6 samples over a wide temperature range.

2. Equipment:

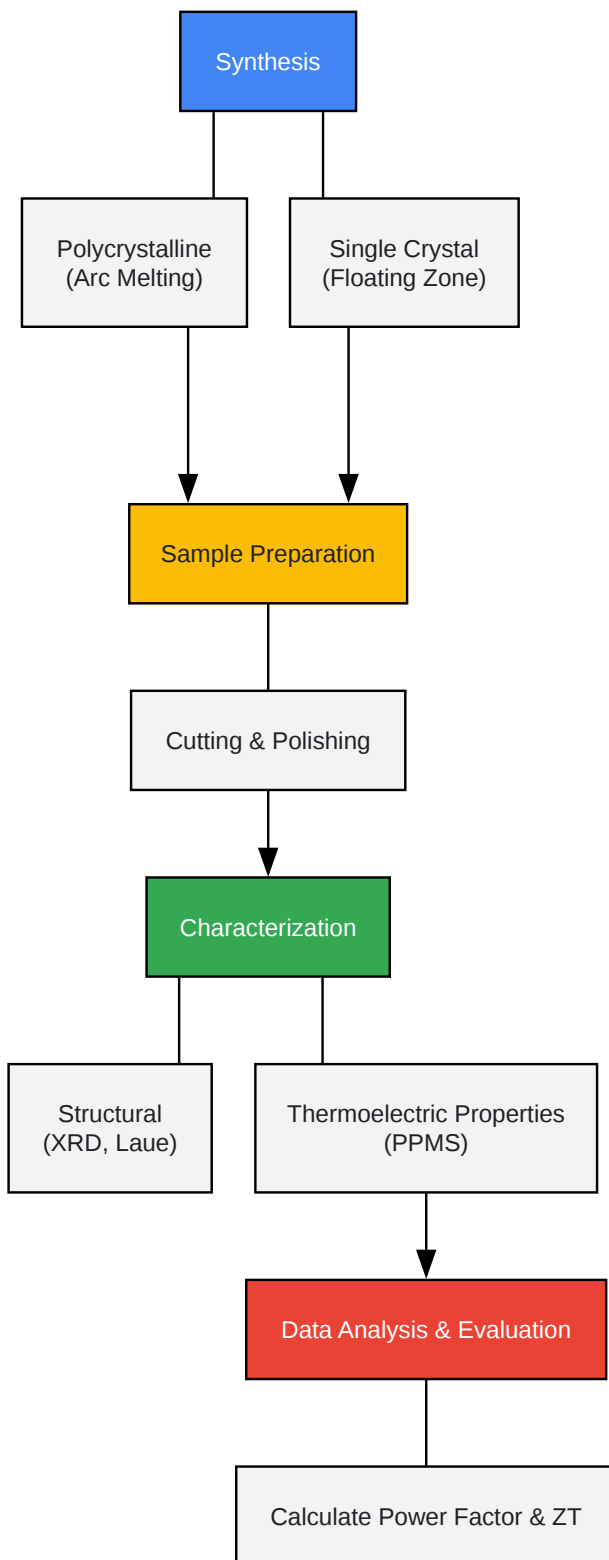
- Quantum Design Physical Properties Measurement System (PPMS) or similar integrated measurement system.
- Four-probe electrical contact configuration.
- Heater and thermometer for creating and measuring temperature gradients.
- AC bias current source and voltmeter.

3. Procedure:

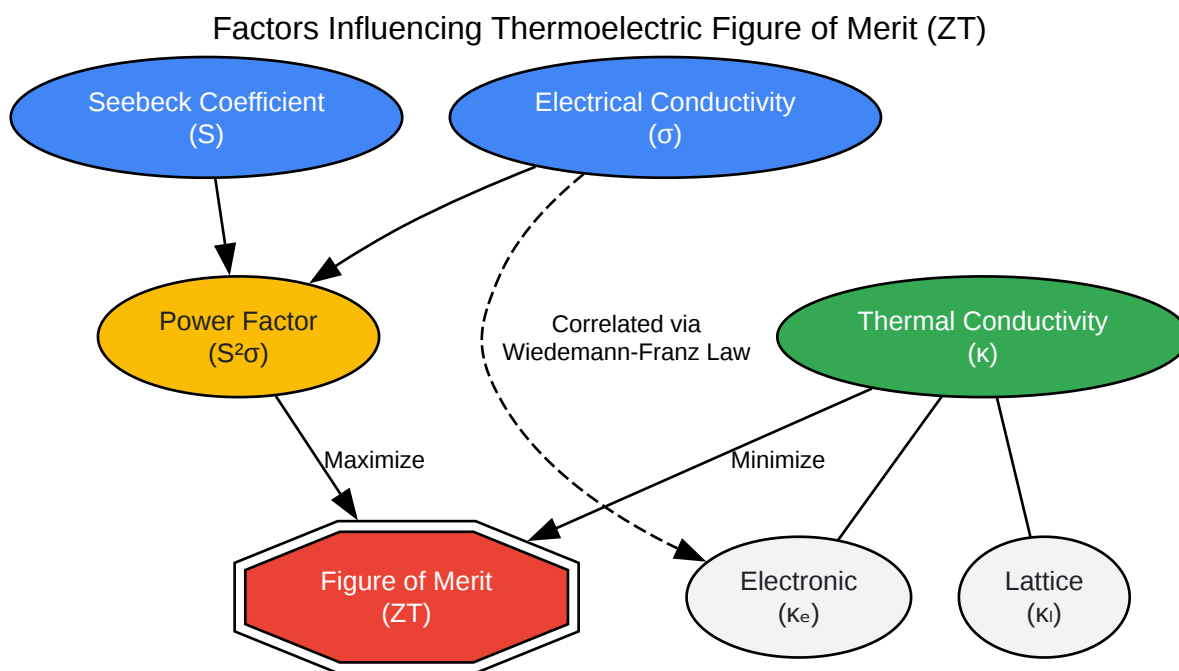
- Sample Mounting:
 1. Mount the bar-shaped SmB_6 sample onto the measurement puck.
 2. Attach four electrical leads to the sample in a linear four-probe configuration using silver paint or spot welding for good electrical contact. Two outer leads serve as current contacts, and two inner leads serve as voltage probes.
 3. Ensure good thermal contact between the sample and the system's thermometers and heater.
- Measurement Sequence (performed within the PPMS):
 1. Control the temperature of the sample chamber, sweeping from a low temperature (e.g., 2 K) to a high temperature (e.g., 300 K) or vice-versa.^[5]

2. Electrical Resistivity (ρ): At each temperature setpoint, apply a small AC bias current (e.g., 2 mA) through the outer leads and measure the AC voltage across the inner leads.^[5] Calculate the resistance and then the resistivity using the sample's dimensions.
 3. Seebeck Coefficient (S): At each temperature setpoint, use the integrated heater to create a small temperature gradient (ΔT) across the length of the sample (between the two inner voltage probes). Measure the resulting thermoelectric voltage (ΔV). The Seebeck coefficient is calculated as $S = -\Delta V / \Delta T$.
 4. Thermal Conductivity (κ): The thermal conductivity is typically measured using a steady-state or heat-pulse technique. In the PPMS, a known amount of heat is applied at one end of the sample, and the resulting temperature gradient along the sample is measured once a steady state is reached. The thermal conductivity is then calculated based on the heat input and the measured gradient.
- Data Analysis:
 1. Plot ρ , S , and κ as a function of temperature.
 2. Calculate the power factor ($S^2\sigma$, where $\sigma = 1/\rho$) and the thermoelectric figure of merit (ZT) at each temperature.

Visualizations

Experimental Workflow for SmB₆ Thermoelectric Characterization[Click to download full resolution via product page](#)

Caption: Workflow for SmB₆ synthesis and thermoelectric evaluation.



[Click to download full resolution via product page](#)

Caption: Relationship between material properties and ZT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Samarium Boride (SmB₆) [benchchem.com]
- 2. arxiv.org [arxiv.org]
- 3. Surface Hall Effect and Nonlocal Transport in SmB₆: Evidence for Surface Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. condmatclub.org [condmatclub.org]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]
- 9. phys.sinica.edu.tw [phys.sinica.edu.tw]
- 10. [1307.0448] Topological surface state in the Kondo Insulator Samarium Hexaboride [arxiv.org]
- 11. Item - Thermoelectric signals of state transition in polycrystalline SmB₆ - University of Wollongong - Figshare [ro.uow.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Samarium Boride (SmB₆) in Thermoelectric Devices]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143620#applications-of-samarium-boride-in-thermoelectric-devices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com